(R)-(+)-N-(1-Phenylethyl)succinamic acid
Overview
Description
®-(+)-N-(1-Phenylethyl)succinamic acid is an organic compound that belongs to the class of amides It is characterized by the presence of a succinamic acid moiety attached to a chiral center bearing a phenylethyl group
Scientific Research Applications
®-(+)-N-(1-Phenylethyl)succinamic acid has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-(1-Phenylethyl)succinamic acid typically involves the reaction of ®-(+)-1-Phenylethylamine with succinic anhydride. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by ring opening to form the amide bond.
Industrial Production Methods
Industrial production of ®-(+)-N-(1-Phenylethyl)succinamic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-(1-Phenylethyl)succinamic acid can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The succinamic acid moiety can participate in substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or acetophenone.
Reduction: Formation of ®-(+)-1-Phenylethylamine.
Substitution: Formation of various substituted amides or esters.
Mechanism of Action
The mechanism of action of ®-(+)-N-(1-Phenylethyl)succinamic acid involves its interaction with various molecular targets. As a chiral auxiliary, it can influence the stereochemistry of reactions by providing a chiral environment that favors the formation of one enantiomer over the other. This is achieved through non-covalent interactions such as hydrogen bonding and steric hindrance, which guide the orientation of reactants in the transition state.
Comparison with Similar Compounds
Similar Compounds
- (S)-(-)-N-(1-Phenylethyl)succinamic acid
- ®-(+)-1-Phenylethylamine
- (S)-(-)-1-Phenylethylamine
Uniqueness
®-(+)-N-(1-Phenylethyl)succinamic acid is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial. Compared to its enantiomer (S)-(-)-N-(1-Phenylethyl)succinamic acid, the ®-form may exhibit different reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
4-oxo-4-[[(1R)-1-phenylethyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEKFTPKHWMMIP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944360 | |
Record name | 4-Hydroxy-4-[(1-phenylethyl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21752-33-0 | |
Record name | 4-Oxo-4-[[(1R)-1-phenylethyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21752-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-4-Oxo-4-((1-phenylethyl)amino)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-4-[(1-phenylethyl)imino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-4-oxo-4-[(1-phenylethyl)amino]butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What key structural information about (R)-(+)-N-(1-Phenylethyl)succinamic acid was obtained from the study?
A1: The research primarily determined the crystal structure of this compound at 110 K (-163.15 °C) using X-ray diffraction. [] This means the precise arrangement of atoms within the molecule and its 3D shape were elucidated. This information is crucial for understanding how the molecule might interact with other molecules, which is fundamental in fields like drug design or material science.
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